molecular formula C26H28BrN3O B2421955 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide CAS No. 946244-25-3

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide

Cat. No. B2421955
CAS RN: 946244-25-3
M. Wt: 478.434
InChI Key: XYYGDHCDOAYILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H28BrN3O and its molecular weight is 478.434. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Studies

  • The synthesis and evaluation of tetrahydroisoquinolinyl benzamides, including derivatives closely related to the compound , have been explored for their affinity towards σ receptors. These compounds exhibit significant selectivity and potency, highlighting the importance of the tetrahydroisoquinoline ring system for receptor binding affinity. Modifications to this system drastically affect σ2 receptor affinity, demonstrating the delicate balance between structural features and biological activity (Xu, Lever, & Lever, 2007).

Synthetic Approaches

  • Novel synthetic routes to create highly functionalized 4-bromo-1,2-dihydroisoquinolines have been developed, utilizing bromonium ylides as key intermediates. These methodologies offer access to structurally diverse molecules, potentially opening new avenues for the design of compounds with enhanced biological activities (He et al., 2016).

Potential Therapeutic Applications

  • Research into conformationally restricted analogues of known therapeutic agents, such as remoxipride, has led to the synthesis and evaluation of various benzamide derivatives. Although the specific compound mentioned is not directly referenced, these studies underscore the ongoing efforts to improve the pharmacological profile of benzamide-based drugs through structural modifications (Norman, Kelley, & Hollingsworth, 1993).

Chemical and Biological Interactions

  • The cobalt-promoted dimerization of aminoquinoline benzamides represents an innovative approach to coupling reactions, providing insights into the chemical behavior of benzamide derivatives under specific catalytic conditions. These findings may have implications for the synthesis of complex molecules with potential biological applications (Grigorjeva & Daugulis, 2015).

properties

IUPAC Name

2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28BrN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYGDHCDOAYILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide

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